2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-methoxy-phenyl)-propionamide
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Overview
Description
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-methoxy-phenyl)-propionamide is a complex organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-methoxy-phenyl)-propionamide typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an amine.
Introduction of Propionamide Group: The propionamide group can be introduced through an amide coupling reaction using appropriate reagents such as carbodiimides.
Methoxyphenyl Substitution: The methoxyphenyl group can be introduced via a substitution reaction using a suitable methoxyphenyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-methoxy-phenyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-methoxy-phenyl)-propionamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide: Lacks the methoxy group, which may affect its biological activity.
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-methoxy-phenyl)-propionamide: Similar structure but with a different substitution pattern.
Uniqueness
The presence of the methoxy group in 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-methoxy-phenyl)-propionamide may confer unique properties, such as enhanced binding affinity to certain targets or improved solubility.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11(16(21)19-14-9-5-6-10-15(14)24-2)20-17(22)12-7-3-4-8-13(12)18(20)23/h3-11H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWGCRYYCNWWIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OC)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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